ethyl (4e)-3-oxohex-4-enoate
CAS No.:
Cat. No.: VC14053709
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | ethyl 3-oxohex-4-enoate |
| Standard InChI | InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3 |
| Standard InChI Key | GAWHNZKGIRQKAX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)C=CC |
Introduction
Structural Elucidation and Stereochemical Features
Molecular Architecture
Ethyl (4E)-3-oxohex-4-enoate (C₈H₁₂O₃, molecular weight 156.18 g/mol) features a six-carbon backbone with a ketone group at position 3 and an ethyl ester at position 1. The (4E) designation specifies the trans configuration of the double bond between carbons 4 and 5 (Figure 1). This geometry is critical for its reactivity in conjugate addition reactions, as the planar arrangement of the α,β-unsaturated system facilitates nucleophilic attack at the β-carbon .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Double Bond Configuration | E (trans) at C4-C5 |
| Functional Groups | Ketone (C3), Ethyl Ester (C1) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The compound exhibits strong absorption bands at approximately 1720 cm⁻¹ (C=O stretch of the ester), 1680 cm⁻¹ (C=O stretch of the ketone), and 1630 cm⁻¹ (C=C stretch of the conjugated enone) .
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃, 400 MHz): δ 6.85 (dd, J = 15.6, 4.8 Hz, 1H, H-5), 5.92 (dd, J = 16.0, 0.8 Hz, 1H, H-4), 4.18 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.61–2.51 (m, 2H, H-2), 1.27 (t, J = 7.2 Hz, 3H, OCH₂CH₃) .
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¹³C NMR (CDCl₃, 100 MHz): δ 202.1 (C3=O), 172.6 (C1=O), 145.5 (C4), 122.5 (C5), 60.7 (OCH₂CH₃), 27.9 (C2), 14.2 (OCH₂CH₃) .
Synthetic Methodologies
Stepwise Synthesis from Hex-4-enoic Acid
A representative three-step synthesis involves:
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Esterification: Reaction of 3-oxohex-4-enoic acid with ethanol under acidic conditions (H₂SO₄, 21°C) to yield the ethyl ester .
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Epoxidation (optional): Treatment with 3-chloroperbenzoic acid (mCPBA) in chloroform at 20°C to form an epoxide intermediate .
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Lewis Acid-Mediated Rearrangement: Use of BF₃·OEt₂ in chloroform to induce regiospecific transformations .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, EtOH, 21°C | 85% |
| 2 | mCPBA, CHCl₃, 20°C | 78% |
| 3 | BF₃·OEt₂, CHCl₃, 21°C | 91% |
Asymmetric Catalysis Approaches
Chiral salen-aluminum complexes have been employed to achieve enantioselective cyanation of α,β-unsaturated esters, producing γ-cyano derivatives with >90% enantiomeric excess (ee) . For ethyl (4E)-3-oxohex-4-enoate, this method could enable access to non-racemic building blocks for pharmaceuticals.
Reactivity and Mechanistic Insights
Conjugate Addition Reactions
The enone system undergoes Michael additions with diverse nucleophiles:
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C-Nucleophiles: Grignard reagents add to the β-carbon, yielding substituted keto-esters. For example, methylmagnesium bromide generates ethyl 3-oxo-4-methylhex-4-enoate .
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N-Nucleophiles: Primary amines form β-amino ketones, which cyclize to pyrrolidones under acidic conditions .
Cycloadditions and Pericyclic Reactions
The compound participates in Diels-Alder reactions with dienes, forming six-membered carbocycles. Computational studies suggest that the E-configuration enhances reactivity by lowering the LUMO energy of the dienophile .
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
Ethyl (4E)-3-oxohex-4-enoate serves as a precursor to terpenoid derivatives. For instance, hydrogenation followed by aldol condensation yields fragrances such as damascone .
Pharmaceutical Relevance
γ-Substituted analogs synthesized via asymmetric catalysis exhibit inhibitory activity against proteases and kinases. A 2025 study reported a derivative with IC₅₀ = 120 nM against SARS-CoV-2 main protease .
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